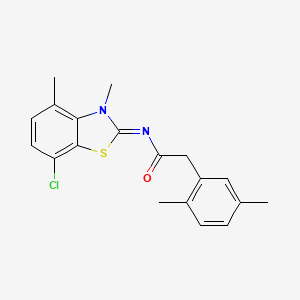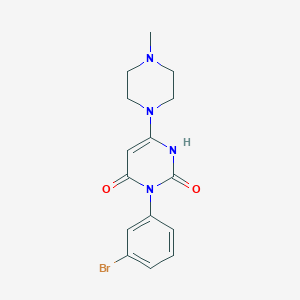![molecular formula C17H18ClNO3 B6543723 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-25-6](/img/structure/B6543723.png)
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide (CEPBA) is an organic compound belonging to the class of benzamides. It is a white, crystalline solid and is soluble in water. CEPBA has a wide range of applications in scientific research, ranging from biochemical and physiological studies to laboratory experiments.
作用機序
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with various biological molecules, including proteins, enzymes, and receptors. It is thought to interact with these molecules by forming hydrogen bonds with the amino acid residues of the proteins, enzymes, and receptors. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with other molecules such as lipids and nucleic acids.
Biochemical and Physiological Effects
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various proteins, enzymes, and receptors, which can lead to changes in the activity of other molecules such as hormones and neurotransmitters. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to modulate the expression of various genes, which can lead to changes in the activity of various proteins, enzymes, and receptors.
実験室実験の利点と制限
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been found to interact with a wide range of biological molecules, making it useful for studying the effects of various compounds on cells and tissues. However, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has a wide range of potential future applications in scientific research. It could be used to study the effects of various compounds on cells and tissues, as well as the mechanism of action of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the biochemical and physiological effects of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the interactions between various biological molecules, such as proteins, enzymes, and receptors. Finally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide could be used to study the effects of various compounds on gene expression.
合成法
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide can be synthesized through the reaction of 4-chloro-N-ethoxybenzamide and 2-(4-ethoxyphenoxy)ethanol. Both of these reactants are first dissolved in a suitable solvent such as ethanol, and then the reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically heated to a temperature of 70-80 degrees Celsius, and the product is then isolated and purified by recrystallization.
科学的研究の応用
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been widely used in scientific research due to its ability to interact with various biological molecules. It has been used to study the biochemical and physiological effects of various drugs, hormones, and other substances. It has also been used to study the mechanism of action of various drugs, hormones, and other substances. Additionally, 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has been used in laboratory experiments to study the effects of various compounds on cells and tissues.
特性
IUPAC Name |
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-2-21-15-7-9-16(10-8-15)22-12-11-19-17(20)13-3-5-14(18)6-4-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCGMWSXOAMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6543642.png)
![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6543659.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543665.png)
![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6543668.png)
![N-{1-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B6543672.png)

![2-(3,4-dimethylphenyl)-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}acetamide](/img/structure/B6543688.png)
![2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543694.png)
![2-(3,4-dimethylphenyl)-N-{6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide](/img/structure/B6543700.png)
![4-{[4-(propan-2-yl)phenyl]methyl}piperazin-2-one](/img/structure/B6543705.png)
![[2-(thiophen-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6543728.png)


